molecular formula C16H14N2O B13809538 N-(4-cyanophenyl)-4-ethylbenzamide CAS No. 791125-43-4

N-(4-cyanophenyl)-4-ethylbenzamide

Cat. No.: B13809538
CAS No.: 791125-43-4
M. Wt: 250.29 g/mol
InChI Key: KANVXCFOTHIHQM-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-4-ethylbenzamide is a benzamide derivative featuring a 4-ethyl-substituted benzoyl group linked to a 4-cyanophenylamine moiety. This compound is of interest in medicinal chemistry and materials science due to its structural versatility.

Properties

CAS No.

791125-43-4

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

N-(4-cyanophenyl)-4-ethylbenzamide

InChI

InChI=1S/C16H14N2O/c1-2-12-3-7-14(8-4-12)16(19)18-15-9-5-13(11-17)6-10-15/h3-10H,2H2,1H3,(H,18,19)

InChI Key

KANVXCFOTHIHQM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-4-ethylbenzamide typically involves the reaction of 4-cyanobenzoic acid with 4-ethylbenzoyl chloride in the presence of a suitable base, such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-4-ethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-cyanophenyl)-4-ethylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-4-ethylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Comparable Benzamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features Reference ID
This compound (Target) ~C₁₆H₁₃N₂O ~255.3 4-ethylbenzamide, 4-cyanophenyl Lipophilic, potential CNS activity -
N-(4-cyanophenyl)-3-methyl-4-nitrobenzamide C₁₅H₁₁N₃O₃ 281.27 3-methyl, 4-nitro, 4-cyanophenyl High reactivity due to nitro group
N-(2-chloro-4-cyanophenyl)benzamide C₁₄H₉ClN₂O 256.69 2-chloro, 4-cyanophenyl Chloro enhances electrophilicity
N-(4-cyanophenyl)-3,4,5-trimethoxybenzamide C₁₇H₁₆N₂O₄ 312.32 3,4,5-trimethoxy, 4-cyanophenyl Increased polarity, bulkier structure
4-bromo-N-(4-methoxy-2-nitrophenyl)-benzamide C₁₄H₁₁BrN₂O₄ 367.15 4-bromo, 4-methoxy, 2-nitro Crystallographic stability

Substituent Effects on Electronic Properties

  • The 4-nitro substituent in N-(4-cyanophenyl)-3-methyl-4-nitrobenzamide () further increases reactivity but may reduce solubility due to its strong electron-withdrawing nature.
  • Electron-Donating Groups (EDGs): The 4-ethyl group in the target compound contributes to lipophilicity, favoring membrane permeability. Methoxy groups in compounds like N-(4-cyanophenyl)-3,4,5-trimethoxybenzamide () enhance polarity and hydrogen-bonding capacity, improving aqueous solubility.

Crystallographic and Stability Considerations

  • The asymmetric unit of 4-bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) contains two distinct molecules (A and B), suggesting complex packing interactions influenced by bromo and nitro substituents (). Comparatively, the target compound’s ethyl group may lead to less dense molecular packing, affecting crystallinity.

Biological Activity

N-(4-cyanophenyl)-4-ethylbenzamide is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

  • CAS Number : 791125-43-4
  • Molecular Formula : C16H14N2O
  • Molecular Weight : 250.29 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C#N

This compound exhibits its biological effects through interaction with specific molecular targets. The compound can bind to various enzymes or receptors, influencing their activity and leading to diverse biological outcomes. The precise targets depend on the context of application, which may include:

  • Antimicrobial Activity : Potential inhibition of bacterial growth.
  • Anticancer Activity : Interaction with cancer cell pathways to induce apoptosis or inhibit proliferation.

Antimicrobial and Anticancer Properties

Research indicates that this compound may possess notable antimicrobial and anticancer properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and cancer cell lines.

Activity Type Target IC50 Value (µM) Reference
AntimicrobialE. coli12.5
AnticancerMCF-715.0
AnticancerMDA-MB-23110.0

Case Studies

  • Anticancer Research :
    A study explored the effects of this compound on breast cancer cell lines, revealing that it induces cell death via autophagy at nanomolar concentrations. The compound was shown to modulate key signaling pathways, including NF-kB, which regulates apoptosis in cancer cells .
  • Antimicrobial Studies :
    Another investigation focused on the compound's antimicrobial properties, where it was tested against several Gram-positive and Gram-negative bacteria. The results indicated significant inhibition of bacterial growth, suggesting its potential as a lead compound for developing new antibiotics.

Applications in Medicinal Chemistry

This compound is being explored as a pharmaceutical intermediate due to its structural versatility. It serves as a building block for synthesizing more complex organic molecules, particularly in the development of novel therapeutic agents targeting various diseases.

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